molecular formula C7H13NO3 B2788679 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile CAS No. 1544206-31-6

2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

Cat. No.: B2788679
CAS No.: 1544206-31-6
M. Wt: 159.185
InChI Key: CFNZJUUPIZLFLS-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethoxy)ethoxy]acetonitrile: is an organic compound that belongs to the class of ethers It is characterized by the presence of three ethoxy groups attached to a central acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile typically involves the reaction of 2-(2-Methoxy-ethoxy)-ethanol with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: This compound can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the acetonitrile group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

Chemistry:

  • Used as a solvent and reagent in organic synthesis.
  • Acts as an intermediate in the synthesis of more complex organic molecules.

Biology:

  • Employed in the study of enzyme-catalyzed reactions.
  • Used as a probe to investigate biological pathways involving nitrile groups.

Medicine:

  • Potential applications in drug development as a building block for pharmaceutical compounds.
  • Investigated for its role in the synthesis of bioactive molecules.

Industry:

  • Utilized in the production of specialty chemicals.
  • Serves as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of new chemical bonds. Its unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    [2-(2-Methoxy-ethoxy)-ethoxy]-ethanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.

    [2-(2-Methoxy-ethoxy)-ethoxy]-acetic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness:

  • The presence of the nitrile group in 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile makes it more reactive in certain chemical reactions compared to its analogs.
  • Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility as a chemical reagent.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-9-4-5-11-7-6-10-3-2-8/h3-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZJUUPIZLFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544206-31-6
Record name 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-methoxy-ethoxy)-ethanol (2.35 mL) in dry THF (25 mL) was added 870 mg of NaH (60% in mineral oil) portion wise at 0° C. The mixture was stirred for 30 min at RT and cooled again to 0° C. Tetra-n-butylammonium iodide (10 mg) was added followed by dropwise addition of a solution of bromoacetonitrile (1.33 mL) in dry THF (10 mL). The mixture was stirred for 3 h at RT, concentrated, taken up in saturated aqueous NH4Cl solution and extracted with DCM. The organic phases were dried over anhydrous MgSO4 and concentrated in vacuo to give crude [2-(2-methoxy-ethoxy)-ethoxy]-acetonitrile (2.60 g) as a brown oil. The product, still containing some mineral oil, was used directly in the next step.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Name
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

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